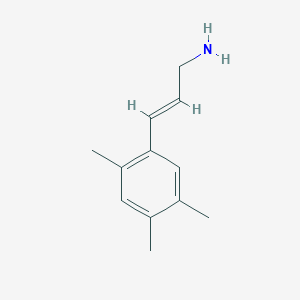
3-(2,4,5-Trimethylphenyl)prop-2-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4,5-Trimethylphenyl)prop-2-en-1-amine is an organic compound with the molecular formula C12H17N It is a derivative of prop-2-en-1-amine, where the phenyl ring is substituted with three methyl groups at the 2, 4, and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Reaction of 3-chloroprop-2-en-1-amine with 2,4,5-trimethylphenyl magnesium bromide
Step 1: Synthesis of 3-chloroprop-2-en-1-amine by reacting 3-chloropropene with ammonia.
Step 2: Reaction of 3-chloroprop-2-en-1-amine with 2,4,5-trimethylphenyl magnesium bromide in anhydrous ether to yield 3-(2,4,5-trimethylphenyl)prop-2-en-1-amine.
Conditions: Anhydrous conditions, inert atmosphere (e.g., nitrogen or argon).
-
Aldol condensation of 2,4,5-trimethylbenzaldehyde with prop-2-en-1-amine
Step 1: Formation of the enamine intermediate by reacting prop-2-en-1-amine with acetaldehyde.
Step 2: Aldol condensation of the enamine intermediate with 2,4,5-trimethylbenzaldehyde.
Conditions: Basic conditions, typically using sodium hydroxide or potassium hydroxide as the base.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate, chromium trioxide.
Conditions: Acidic or basic medium.
Products: Oxidation of the amine group to form the corresponding nitrile or carboxylic acid.
-
Reduction
Reagents: Lithium aluminum hydride, sodium borohydride.
Conditions: Anhydrous conditions.
Products: Reduction of the double bond to form the corresponding saturated amine.
-
Substitution
Reagents: Halogenating agents (e.g., bromine, chlorine).
Conditions: Room temperature or elevated temperature.
Products: Substitution of the amine group with halogens to form the corresponding haloamines.
Scientific Research Applications
3-(2,4,5-Trimethylphenyl)prop-2-en-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of polymers and other high-performance materials.
Mechanism of Action
The mechanism of action of 3-(2,4,5-trimethylphenyl)prop-2-en-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
3-(2,4,6-Trimethylphenyl)prop-2-en-1-amine: Similar structure but with a different methyl substitution pattern.
3-(2,4-Dimethylphenyl)prop-2-en-1-amine: Lacks one methyl group compared to 3-(2,4,5-trimethylphenyl)prop-2-en-1-amine.
3-(2,5-Dimethylphenyl)prop-2-en-1-amine: Different substitution pattern on the phenyl ring.
Uniqueness
This compound is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of three methyl groups at the 2, 4, and 5 positions can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C12H17N |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
(E)-3-(2,4,5-trimethylphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C12H17N/c1-9-7-11(3)12(5-4-6-13)8-10(9)2/h4-5,7-8H,6,13H2,1-3H3/b5-4+ |
InChI Key |
LEPIOOYSAYPVRP-SNAWJCMRSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1C)/C=C/CN)C |
Canonical SMILES |
CC1=CC(=C(C=C1C)C=CCN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



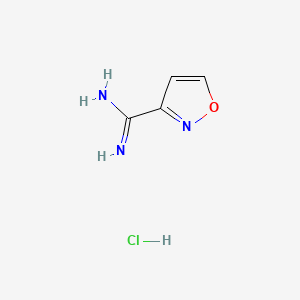
![[4-(2,2,2-Trifluoroethyl)cyclohexyl]methanol](/img/structure/B13511950.png)
![6-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylicacidhydrochloride](/img/structure/B13511951.png)
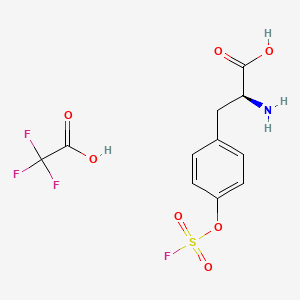
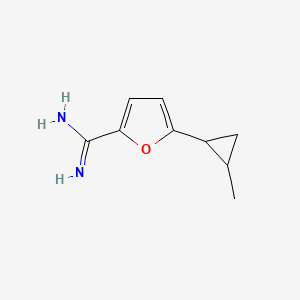
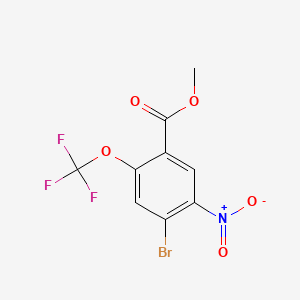
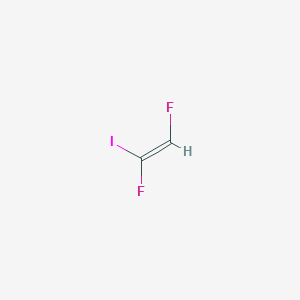
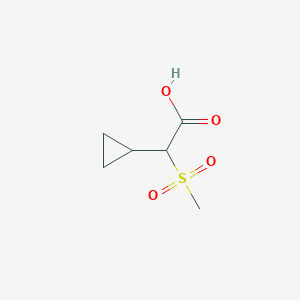
![6-{[(Tert-butoxy)carbonyl]amino}-3-ethoxy-2-fluorobenzoic acid](/img/structure/B13511969.png)
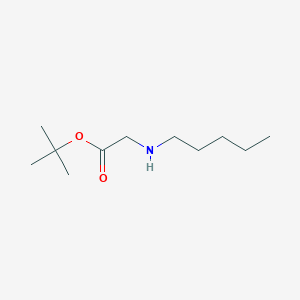
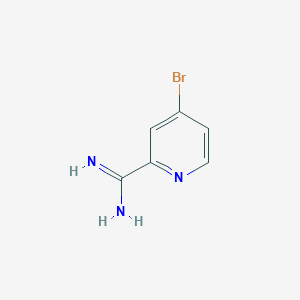

![4-methyl-4H-thieno[3,2-b]pyrrole-2-carboxylic acid](/img/structure/B13512006.png)
